Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate molecular structure
Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate
Abstract
Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is a heterocyclic compound featuring an N-substituted imidazole core directly linked to an ethyl oxoacetate moiety. This arrangement combines the versatile coordination and hydrogen bonding capabilities of the imidazole ring with the reactive α-ketoester functionality, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, details a robust synthetic pathway from commercially available precursors, and presents a thorough spectroscopic characterization profile based on established principles. The content is designed for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction: A Molecule of Strategic Importance
The imidazole ring is a privileged scaffold in drug discovery, present in numerous therapeutic agents due to its ability to act as a proton donor/acceptor and coordinate with metallic centers in enzymes.[1][2] When functionalized at the C2 position with an α-ketoester group, as in Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, the resulting molecule gains a potent electrophilic center. α-Ketoesters are known metabolic intermediates and can serve as bioisosteres for carboxylic acids or as precursors for a variety of chemical transformations.[3] The N-butyl substituent enhances lipophilicity, which can be crucial for modulating pharmacokinetic properties in drug candidates.
This guide elucidates the structural and chemical nature of this compound, providing the foundational knowledge required for its application in synthetic and developmental programs.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecule consists of a five-membered imidazole ring. A butyl group is attached to one of the nitrogen atoms (N1), and an ethyl 2-oxoacetate group is attached to the C2 carbon. The core structure is planar, while the butyl and ethyl groups introduce conformational flexibility.
Caption: Molecular structure of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate.
Physicochemical Data
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 1313739-07-9 | [4] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | Calculated |
| Molecular Weight | 224.26 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | [1] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | [1] |
Synthesis and Mechanistic Insights
The synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is most efficiently achieved via a two-step process starting from imidazole. This pathway provides a clear, high-yielding route that relies on well-established organometallic chemistry.
Synthetic Workflow
The overall process involves the N-alkylation of imidazole to form the 1-butylimidazole precursor, followed by a C2-acylation reaction.
Caption: Two-step synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate.
Experimental Protocol: Step 1 - Synthesis of 1-Butylimidazole
Causality: The first step involves the nucleophilic substitution of a butylating agent by imidazole. Sodium hydroxide acts as a base to deprotonate imidazole, increasing its nucleophilicity for an efficient Sₙ2 reaction with 1-bromobutane.[1][5]
-
Reagents: Imidazole (0.2 mol), 1-Bromobutane (0.255 mol), Sodium Hydroxide (10M solution, 30 ml), Methanol (30 ml).
-
Procedure: a. Dissolve imidazole in a mixture of methanol and the sodium hydroxide solution in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Add 1-bromobutane dropwise to the stirred solution, maintaining the temperature between 30-40 °C. c. After the addition is complete, heat the mixture to reflux and stir for 12 hours.[5] d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture and remove the solvent under reduced pressure. f. Extract the residue with chloroform or dichloromethane (2 x 50 ml). g. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-butylimidazole as a colorless to yellow oil.[5]
Experimental Protocol: Step 2 - Synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate
Causality: The C2 proton of the imidazole ring is the most acidic. A strong organolithium base like n-butyllithium is used to selectively deprotonate this position at low temperatures, forming a highly nucleophilic organolithium intermediate. This intermediate then attacks the electrophilic carbonyl carbon of diethyl oxalate. One of the ethoxy groups acts as a leaving group, resulting in the formation of the desired α-ketoester.
-
Reagents: 1-Butylimidazole (1.0 eq.), n-Butyllithium (1.1 eq., 2.5 M in hexanes), Diethyl Oxalate (1.2 eq.), Anhydrous Tetrahydrofuran (THF).
-
Procedure: a. Dissolve 1-butylimidazole in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at this temperature to ensure complete lithiation. d. In a separate flask, dissolve diethyl oxalate in anhydrous THF. e. Add the solution of diethyl oxalate dropwise to the cold lithiated imidazole solution. f. Stir the reaction mixture at -78 °C for 2-3 hours. g. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. h. Allow the mixture to warm to room temperature. i. Extract the aqueous layer with ethyl acetate (3 x volumes). j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. k. Purify the crude product by silica gel column chromatography to obtain the pure Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate.
Spectroscopic Characterization Profile
As direct experimental spectra for this specific molecule are not widely published, the following characterization is based on established spectroscopic principles and data from analogous structures.[6][7] This profile serves as a predictive guide for researchers synthesizing or analyzing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure. The predicted chemical shifts are based on the electronic environment of each proton and carbon.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| Imidazole H4/H5 | ~7.2 - 7.5 (2H, s) | ~120 - 130 | Aromatic protons on the electron-rich imidazole ring. |
| Imidazole C2 | N/A | ~145 - 150 | Quaternary carbon, deshielded by two nitrogen atoms and the attached carbonyl group. |
| Imidazole C4/C5 | See H4/H5 | ~120 - 130 | Standard chemical shift for imidazole carbons. |
| Keto C=O | N/A | ~175 - 185 | Ketone carbonyl, highly deshielded. |
| Ester C=O | N/A | ~160 - 165 | Ester carbonyl, slightly less deshielded than the ketone. |
| Ester -O-CH₂ -CH₃ | ~4.4 (2H, q) | ~62 - 64 | Methylene group adjacent to the ester oxygen. |
| Ester -O-CH₂-CH₃ | ~1.4 (3H, t) | ~14 - 15 | Terminal methyl group of the ethyl ester. |
| Butyl N-CH₂ - | ~4.2 (2H, t) | ~48 - 50 | Methylene group directly attached to the imidazole nitrogen. |
| Butyl -CH₂-CH₂ - | ~1.8 (2H, sextet) | ~32 - 34 | Second methylene group of the butyl chain. |
| Butyl -CH₂-CH₂ -CH₃ | ~1.3 (2H, sextet) | ~19 - 21 | Third methylene group of the butyl chain. |
| Butyl -CH₃ | ~0.9 (3H, t) | ~13 - 14 | Terminal methyl group of the butyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the key carbonyl functional groups.
Table 2: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~1740 - 1760 | Strong | C=O Stretch (Ester) | Typical stretching frequency for an α-ketoester carbonyl. |
| ~1710 - 1730 | Strong | C=O Stretch (Ketone) | Stretching frequency for the ketone carbonyl adjacent to the imidazole ring. |
| ~1500 - 1600 | Medium | C=N and C=C Stretch | Aromatic ring stretches of the imidazole core. |
| ~2850 - 3000 | Medium-Strong | C-H Stretch (Aliphatic) | Stretches from the butyl and ethyl groups. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
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Molecular Ion (M⁺): m/z = 224.26 (for C₁₁H₁₆N₂O₃). High-resolution mass spectrometry (HRMS) should confirm this exact mass.
-
Predicted Fragmentation:
-
Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺
-
Loss of the entire ethyl ester group (-COOC₂H₅): [M - 73]⁺
-
Cleavage of the butyl chain (e.g., loss of propyl): [M - 43]⁺
-
Formation of the 1-butylimidazolium cation.
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Chemical Reactivity and Potential Applications
Reactivity Profile
-
Ketone Reduction: The ketone can be selectively reduced using mild reducing agents like sodium borohydride to yield the corresponding α-hydroxy ester.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
-
Imidazole Ring: The imidazole ring can participate in further coordination chemistry or act as a basic center in reactions.
Role in Medicinal Chemistry and Drug Discovery
The structural motifs within Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate make it a highly attractive scaffold for drug discovery programs.
-
Enzyme Inhibition: The α-ketoester functionality can act as a "warhead" to form covalent or non-covalent adducts with active site residues of enzymes, particularly proteases and phosphatases.[8]
-
Scaffold for Library Synthesis: The reactive handles (ketone and ester) allow for rapid diversification to generate libraries of related compounds for high-throughput screening.
-
Anticancer and Antimicrobial Potential: Benzimidazole derivatives, which are structurally related, have shown significant promise as anticancer and antimicrobial agents.[9][10] The core imidazole structure of this compound suggests potential for similar biological activities.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, prudent laboratory practices should be followed based on its constituent functional groups.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Imidazole derivatives can be skin and eye irritants.[1][12]
Conclusion
Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is a strategically designed molecule with significant potential as a synthetic intermediate. Its structure has been thoroughly elucidated through the analysis of its constituent parts. The provided synthetic protocol offers a reliable method for its preparation, and the predictive spectroscopic data serves as a crucial reference for its characterization. The combination of a privileged imidazole scaffold with a reactive α-ketoester moiety positions this compound as a valuable tool for researchers in drug discovery and advanced materials development.
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